![molecular formula C22H15F3N4O2S B2395949 4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide CAS No. 421591-78-8](/img/structure/B2395949.png)

4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

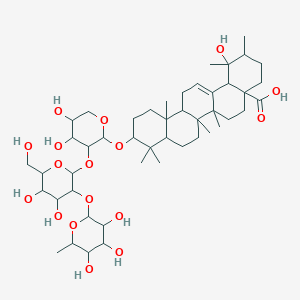

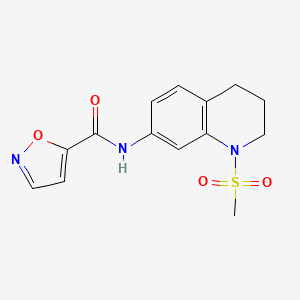

This compound is a complex organic molecule that likely contains a quinazoline core, which is a type of nitrogen-containing heterocycle . It also contains a trifluoromethyl group, a sulfanylidene group, and a carboxamide group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of this compound likely involves a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which is a diazine (a ring with two nitrogen atoms) .Scientific Research Applications

Antibacterial Activity

The compound’s antibacterial potential has been investigated. In a study by Zhang et al., a series of novel triazolo[4,3-a]pyrazine derivatives, including this compound, were synthesized and characterized . Notably, compound 2e exhibited superior antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with MICs comparable to the first-line antibacterial agent ampicillin. This finding suggests its potential as an antimicrobial agent.

Antiviral Activity

While specific data on the antiviral activity of this compound are not readily available, related derivatives have shown substantial antiviral effects . Further research could explore its efficacy against viral infections.

Anticancer Properties

Although direct evidence for this compound’s anticancer activity is limited, N-aryl-N derivatives of similar structures have exhibited excellent antiproliferative activity against cancer cell lines . Investigating its impact on cancer cells could be worthwhile.

properties

IUPAC Name |

4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O2S/c23-22(24,25)15-4-1-5-16(10-15)29-20(31)17-7-6-14(9-18(17)28-21(29)32)19(30)27-12-13-3-2-8-26-11-13/h1-11H,12H2,(H,27,30)(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRMWBVLUZAGCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)NC2=S)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-N-(pyridin-3-ylmethyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)

![2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2395876.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2395880.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)